4-Hexyn-3-ol, hydrochloride

説明

Contextualization within Alkynyl Alcohol Chemistry

Alkynyl alcohols, also known as propargyl alcohols when the hydroxyl group is on a carbon adjacent to the alkyne, are a significant class of compounds in organic synthesis. They serve as versatile building blocks for the creation of more complex molecules. The reactivity of 4-Hexyn-3-ol (B1595117) is characteristic of this class, with both the alcohol and alkyne functionalities available for chemical transformations. The hydroxyl group can undergo reactions typical of alcohols, such as oxidation to a ketone or esterification. echemi.com The alkyne's triple bond can participate in various addition reactions and can be used to construct larger carbon skeletons. echemi.com

Overview of Research Trajectories for Alkynes and Alcohols

The study of molecules containing alkyne and alcohol functionalities is a vibrant area of chemical research. The unique electronic and structural properties of the carbon-carbon triple bond in alkynes make them valuable in the synthesis of a wide array of organic compounds, including pharmaceuticals, natural products, and polymers. Research often focuses on the development of new catalytic methods to selectively transform the alkyne group.

Similarly, alcohols are fundamental functional groups in organic chemistry, and their reactions are extensively studied. Current research often explores new reagents and catalysts for the efficient and selective oxidation, substitution, or derivatization of alcohols. The combination of both functional groups in a single molecule like 4-Hexyn-3-ol offers opportunities for intramolecular reactions and the stereoselective synthesis of complex targets.

A significant area of contemporary research involving alkynyl alcohols is the study of their conformational properties and internal dynamics. A notable investigation into 4-Hexyn-3-ol utilized molecular jet Fourier transform microwave spectroscopy to analyze its conformational landscape. nih.gov This research revealed the existence of nine possible conformers with C1 symmetry, three of which were experimentally identified. nih.gov The study highlighted the very low barrier to internal rotation of the propynyl (B12738560) methyl group, a consequence of the cylindrically symmetric alkyne group acting as a spacer. nih.gov Such detailed structural studies are crucial for understanding the molecule's reactivity and interactions.

Historical Development of Academic Inquiry into 4-Hexyn-3-ol

The synthesis of alkynyl alcohols, in general, has a long history, with early methods dating back to the late 19th and early 20th centuries. The fundamental reaction for creating many propargylic alcohols is the alkynylation of a carbonyl compound, a process first discovered by John Ulric Nef in 1899. wikipedia.org This reaction involves the addition of a metal acetylide to an aldehyde or ketone. wikipedia.org Industrial-scale synthesis of simple alkynyl alcohols was later pioneered by Walter Reppe using catalytic methods. wikipedia.org

The academic inquiry into 4-Hexyn-3-ol has evolved from fundamental synthesis and characterization to more detailed spectroscopic and conformational analysis, as evidenced by the 2018 microwave spectroscopy study. nih.gov This reflects a broader trend in chemical research, moving from simply making new molecules to understanding their intricate three-dimensional structures and dynamic behaviors, which ultimately govern their chemical and physical properties.

Chemical and Physical Properties of 4-Hexyn-3-ol

| Property | Value | Source |

| CAS Number | 20739-59-7 | scirp.org |

| Molecular Formula | C₆H₁₀O | scirp.org |

| Molecular Weight | 98.14 g/mol | scirp.org |

| Appearance | Colorless to pale yellow liquid | scirp.org |

Interactive Data Table: Conformational Data of 4-Hexyn-3-ol

A 2018 study using microwave spectroscopy identified three conformers of 4-Hexyn-3-ol. The rotational constants and the barrier to internal rotation for the propynyl methyl group were determined.

| Conformer | Rotational Constant A (cm⁻¹) | Rotational Constant B (cm⁻¹) | Rotational Constant C (cm⁻¹) | Barrier to Internal Rotation (cm⁻¹) |

| I | --- | --- | --- | 7.161012(7) |

| II | --- | --- | --- | 4.2365(26) |

| III | --- | --- | --- | 7.9016(39) |

| Data sourced from a 2018 study by Eibl et al. published in The Journal of Chemical Physics. nih.gov |

Structure

3D Structure of Parent

特性

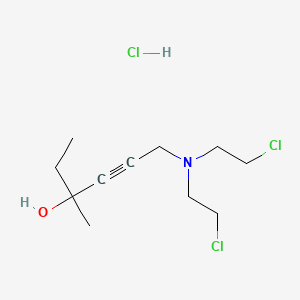

CAS番号 |

19176-72-8 |

|---|---|

分子式 |

C11H20Cl3NO |

分子量 |

288.6 g/mol |

IUPAC名 |

6-[bis(2-chloroethyl)amino]-3-methylhex-4-yn-3-ol;hydrochloride |

InChI |

InChI=1S/C11H19Cl2NO.ClH/c1-3-11(2,15)5-4-8-14(9-6-12)10-7-13;/h15H,3,6-10H2,1-2H3;1H |

InChIキー |

FTVLDRKJOYFGEZ-UHFFFAOYSA-N |

正規SMILES |

CCC(C)(C#CCN(CCCl)CCCl)O.Cl |

製品の起源 |

United States |

Advanced Synthetic Methodologies for 4 Hexyn 3 Ol

Regioselective and Stereoselective Synthetic Pathways

Controlling the precise arrangement of atoms in a molecule is a central goal of modern organic synthesis. For 4-Hexyn-3-ol (B1595117), this involves ensuring the triple bond and hydroxyl group are in the correct positions (regioselectivity) and, when applicable, controlling the three-dimensional orientation of the substituents around the chiral center at C-3 (stereoselectivity).

The addition of organomagnesium halides (Grignard reagents) to carbonyl compounds is a classic and reliable method for forming carbon-carbon bonds and creating alcohols. The synthesis of 4-Hexyn-3-ol can be readily achieved by the nucleophilic addition of an alkynyl Grignard reagent to an aldehyde or, alternatively, an alkyl Grignard reagent to an alkynyl aldehyde.

A common and direct approach involves the reaction of propionaldehyde (B47417) with the Grignard reagent derived from 1-butyne (B89482) (ethylacetylene). In this reaction, 1-butyne is first deprotonated by a strong base, typically a simpler Grignard reagent like ethylmagnesium bromide in an ethereal solvent such as tetrahydrofuran (B95107) (THF), to form the butynylmagnesium bromide. This alkynyl Grignard reagent then acts as a nucleophile, attacking the electrophilic carbonyl carbon of propionaldehyde. A final aqueous workup protonates the resulting alkoxide to yield racemic 4-hexyn-3-ol.

A related pathway involves the reaction of propargyl magnesium bromide (the Grignard reagent from propyne) with propionaldehyde to produce 5-hexyn-3-ol (B10526). cdnsciencepub.com While this yields an isomer, the fundamental reaction mechanism is directly analogous. The versatility of the Grignard reaction allows for the synthesis of a wide array of substituted alkynols by simply varying the starting aldehyde and alkyne. For instance, the synthesis of 3-Hexyn-1-ol (B147329) has been achieved by reacting methyl magnesium halide with propargyl chloride to form an ethylacetylene magnesium halide, which then reacts with ethylene (B1197577) oxide. google.com The reaction temperature is a critical parameter, with low temperatures often employed to minimize side reactions. evitachem.com

Table 1: Grignard Reagent-Based Synthesis of Alkynols

| Reactant 1 | Reactant 2 | Product | Key Conditions |

|---|---|---|---|

| Ethylacetylene Magnesium Halide | Propionaldehyde | 4-Hexyn-3-ol | Anhydrous THF or ether |

| Propargyl Magnesium Bromide | Propionaldehyde | 5-Hexyn-3-ol | - |

This table illustrates various Grignard-based approaches to synthesizing hexynol (B8569683) isomers.

Organometallic catalysis offers powerful tools for constructing complex molecules with high precision and efficiency. Transition metals like palladium, ruthenium, iridium, and copper can catalyze a variety of transformations useful for synthesizing alkynols and their derivatives. uni-muenchen.de

Palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, are instrumental in forming carbon-carbon bonds between sp- and sp²-hybridized carbons. researchgate.net While typically used to couple terminal alkynes with aryl or vinyl halides, variations of this methodology can be adapted for alkynol synthesis. For example, a palladium-catalyzed process involving an indium(I) iodide intermediate has been used to synthesize a derivative, (2R,3S,4S)-1-(tert-butyldiphenylsilyloxy)-2,4-dimethyl-5-hexyn-3-ol, demonstrating the power of such methods in complex, stereocontrolled syntheses. orgsyn.org

Ruthenium-based catalysts have also been explored. For instance, supported electrophilic organoruthenium complexes have been developed for reactions like the hydrosilylation of olefins, showcasing the ongoing innovation in creating robust and recyclable catalysts. osti.gov Similarly, iridium complexes are known to be highly active catalysts for the hydrogenation of alkynes, which can be controlled to selectively produce alkenes or alkanes. acs.org

Table 2: Examples of Organometallic Catalysis in Related Syntheses

| Catalyst Type | Reaction | Application | Reference |

|---|---|---|---|

| Palladium(II) | Cross-Coupling | Synthesis of a complex hexyn-3-ol derivative | orgsyn.org |

| Platinum(IV) | Dimerization/Iodine Addition | Synthesis of diiodo-dienes from acetylene (B1199291) | researchgate.net |

| Iridium(I) | Hydrogenation | Selective hydrogenation of phenylacetylene (B144264) to styrene | acs.org |

This table provides examples of organometallic catalysts used in reactions relevant to alkyne functionalization.

The construction of a target molecule can be approached through a linear or a convergent strategy. libretexts.org A linear synthesis builds the molecule sequentially, adding one piece at a time. In contrast, a convergent synthesis prepares several key fragments of the molecule independently and then combines them in the final stages. acs.org

A hypothetical linear synthesis of 4-Hexyn-3-ol could start from a simple hydrocarbon, which is functionalized step-by-step to build the required carbon skeleton and introduce the alkyne and alcohol functionalities.

Green Chemistry Approaches to 4-Hexyn-3-ol Synthesis

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Key principles include atom economy, use of renewable feedstocks, and catalysis. walisongo.ac.id

A notable green synthetic route to propargyl alcohols involves using calcium carbide as a safe and inexpensive source of acetylene. rsc.org In a study, various aldehydes were reacted with calcium carbide in the presence of a cesium carbonate catalyst in a dimethyl sulfoxide (B87167) (DMSO) and water solvent mixture. This method avoids the handling of gaseous acetylene and proceeds under relatively mild conditions to produce a range of propargyl alcohols in good yields. rsc.org

Another aspect of green chemistry is the analysis of material efficiency through metrics like Atom Economy (AE) and Reaction Mass Efficiency (RME). walisongo.ac.id By applying these metrics to synthetic plans, chemists can quantify the "greenness" of a particular route and identify areas for improvement, such as minimizing waste or using catalytic rather than stoichiometric reagents. walisongo.ac.id The use of atom-economic reactions, where most of the atoms from the reactants are incorporated into the final product, is a core tenet of green synthesis. researchgate.net

Table 3: Green Synthesis of Propargyl Alcohols using Calcium Carbide

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2-Phenylpropanal | Cs₂CO₃ | DMSO/H₂O (50:1) | 60 | - | rsc.org |

This table summarizes the conditions for a green synthesis of propargyl alcohols.

Influence of Reaction Conditions on Synthetic Outcomes

The outcome of a chemical reaction is highly dependent on the conditions under which it is performed. Factors such as solvent, temperature, and catalyst choice can profoundly influence the yield, selectivity, and rate of the reaction.

The solvent plays a critical role in chemical synthesis by solvating reactants, intermediates, and transition states, which can affect their stability and reactivity. researchgate.net In the Grignard synthesis of 4-Hexyn-3-ol, anhydrous ethereal solvents like tetrahydrofuran (THF) or diethyl ether are essential. These solvents solvate the magnesium center of the Grignard reagent, maintaining its solubility and reactivity while being relatively inert to the highly basic reagent.

The polarity of the solvent is a key characteristic. 4-Hexyn-3-ol itself contains both a polar hydroxyl group, which can participate in hydrogen bonding, and a nonpolar hydrocarbon backbone. solubilityofthings.com This dual nature means its solubility, and the solubility of its synthetic precursors, will vary significantly between polar solvents (like water or alcohols) and nonpolar solvents (like hexane). solubilityofthings.com

Recent research has explored the use of alternative solvents to improve reaction conditions. For example, ionic liquids, such as 1-butyl-3-methylimidazolium tetrafluoroborate, have been used as solvents to enhance the rate of esterification of related alkynols. While currently expensive for large-scale production, these "neo-teric" solvents represent an active area of research for developing more efficient and environmentally benign synthetic processes. researchgate.net

Temperature and Pressure Optimization in Synthesis

The optimization of temperature is a critical factor in the synthesis of alkynyl alcohols, influencing both reaction rates and the selectivity towards the desired product. While specific data for 4-hexyn-3-ol is limited, studies on closely related isomers provide valuable insights. For instance, in the synthesis of acetylene amino alcohols via the Mannich reaction of hex-1-yn-3-ol, temperature has a direct and significant impact on product yield. e3s-conferences.org Research indicates that increasing the reaction temperature can substantially enhance the output of the desired amino alcohol. e3s-conferences.org

In one study, the synthesis of an acetylene amino alcohol based on hex-1-yn-3-ol demonstrated a clear correlation between temperature and yield. As the temperature was increased from 80°C to 95°C, the product yield rose from 36.0% to 54.4%. e3s-conferences.org This suggests that for similar reactions, operating at higher temperatures within a stable range can be beneficial.

Similarly, the formation of isomers like 3-hexyn-1-ol via Grignard reagents is also temperature-dependent. These reactions are typically conducted within a broad temperature range of -50°C to +60°C, with optimal results often achieved between -30°C and +20°C. Operating within this optimal window is crucial for maximizing yield and minimizing the formation of side products.

The effect of reaction time, which is closely linked to temperature, also plays a crucial role. In the aminomethylation of 1-hexyn-3-ol, extending the reaction time from 180 minutes to 420 minutes led to an increase in yield from 22.8% to 52.2%. e3s-conferences.org

Table 1: Effect of Temperature and Time on Acetylene Amino Alcohol Yield

| Temperature (°C) | Reaction Time (minutes) | Product Yield (%) |

|---|---|---|

| 80 | - | 36.0 |

| 95 | - | 54.4 |

| - | 180 | 22.8 |

| - | 420 | 52.2 |

Data derived from studies on the aminomethylation of hex-1-yn-3-ol. e3s-conferences.org

Information regarding pressure optimization for the synthesis of 4-hexyn-3-ol is less prevalent in the literature compared to temperature studies. Most syntheses of this type are conducted at atmospheric pressure.

Role of Acidic or Basic Catalysis in Alkynyl Alcohol Formation

The formation of alkynyl alcohols such as 4-hexyn-3-ol is fundamentally governed by catalytic processes, with both basic and acidic catalysis playing distinct and crucial roles.

Basic Catalysis

Basic catalysis is the most common and direct method for synthesizing propargylic alcohols. The process, known as alkynylation, involves the reaction of a terminal alkyne with a carbonyl compound. wikipedia.org In the context of 4-hexyn-3-ol, this would involve the deprotonation of a terminal alkyne, such as 1-butyne, by a strong base. wikipedia.org Commonly used bases include organolithium reagents (e.g., n-butyllithium) or Grignard reagents. wikipedia.org

This deprotonation generates a highly nucleophilic metal acetylide intermediate. This intermediate then performs a nucleophilic attack on the electrophilic carbon of a carbonyl group, such as in propanal. wikipedia.org The result is the formation of a metal alkoxide, which is subsequently protonated during an aqueous work-up to yield the final 4-hexyn-3-ol. wikipedia.org The synthesis of isomers like 5-hexyn-3-ol and 3-hexyn-1-ol frequently employs this principle, using Grignard reagents or other strong bases to achieve the desired alkynyl alcohol structure. cdnsciencepub.comontosight.ai

Acidic Catalysis

While basic catalysis is central to the formation of the carbon skeleton, acidic catalysis serves two primary functions in the synthesis and subsequent reactions of alkynyl alcohols.

Hydrolysis/Work-up: In base-catalyzed alkynylation reactions, an acidic work-up is the standard final step. wikipedia.org Aqueous acids are used to neutralize the reaction mixture and hydrolyze the intermediate metal alkoxide salt formed after the nucleophilic addition, thereby liberating the final alcohol product. wikipedia.org

Alkyne Activation: Lewis acids can play a more direct catalytic role in activating the alkyne functional group. The generation of propargylic cations from propargylic alcohols can be accomplished under Lewis-acid catalysis using reagents like iron(III) (Fe³⁺) or boron trifluoride etherate (BF₃·OEt₂). rsc.org This σ-activation of the carbon-carbon triple bond creates a highly reactive electrophilic center, facilitating new carbon-carbon and carbon-heteroatom bond formations. rsc.org While this is often used for further functionalization of the alcohol, it represents a key acidic catalytic pathway involving alkynyl alcohols.

The hydrochloride salt of 4-hexyn-3-ol is typically prepared in a final step after the synthesis of the alcohol itself, commonly through a process of hydrohalogenation. pnrjournal.com

Chemical Reactivity and Transformation Studies of 4 Hexyn 3 Ol

Oxidation Reactions of the Hydroxyl Group

The secondary alcohol functionality in 4-hexyn-3-ol (B1595117) is susceptible to oxidation to form a ketone. evitachem.com This transformation is a fundamental reaction in organic chemistry.

Selective Conversion to 4-Hexyn-3-one

The selective oxidation of 4-hexyn-3-ol yields 4-hexyn-3-one. vulcanchem.comnih.gov This conversion requires the use of specific oxidizing agents that are mild enough to avoid cleavage of the carbon-carbon triple bond or other undesired side reactions. researchgate.net Reagents such as pyridinium (B92312) chlorochromate (PCC) are commonly employed for this type of selective oxidation of alcohols to ketones. evitachem.com The reaction involves the conversion of the hydroxyl group at the third carbon position into a carbonyl group, resulting in the formation of the corresponding α,β-unsaturated ketone. nih.gov

A study involving a derivative, 1-(6-nitroquinoxalin-2-yl)hex-1-yn-3-ol, demonstrated its oxidation to 1-(6-nitroquinoxalin-2-yl)hex-1-yn-3-one in a 66% yield. up.ac.za

Mechanistic Aspects of Oxidative Pathways

The mechanism of oxidation of alcohols like 4-hexyn-3-ol by chromium-based reagents such as PCC involves several key steps. Initially, the alcohol coordinates to the chromium center, followed by a proton transfer to form a chromate (B82759) ester. A base, which can be the pyridine (B92270) component of the reagent or another base present in the reaction mixture, then abstracts a proton from the carbon bearing the hydroxyl group. This facilitates a 1,2-elimination reaction, where the C-H bond breaks, the C=O double bond forms, and the chromium is reduced, ultimately leading to the ketone product.

Reduction Methodologies for Alkyne and Hydroxyl Moieties

Both the alkyne and hydroxyl groups of 4-hexyn-3-ol can undergo reduction, and the choice of reducing agent and reaction conditions determines the outcome of the transformation.

Stereoselective Hydrogenation of the Alkyne

The carbon-carbon triple bond in 4-hexyn-3-ol can be selectively hydrogenated to either a cis- or trans-alkene, or fully reduced to an alkane. The stereochemical outcome of the hydrogenation is highly dependent on the catalyst used.

cis-Alkene Formation: Catalytic hydrogenation using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is a standard method for the syn-addition of hydrogen to an alkyne, yielding the corresponding cis-alkene. For instance, the stereoselective hydrogenation of 3-hexyn-1-ol (B147329) has been studied to produce cis-3-hexen-1-ol. chemicalbook.com Poly(N-vinyl-2-pyrrolidone)-stabilized palladium nanoclusters have also demonstrated high catalytic performance in the selective hydrogenation of 3-hexyn-1-ol. sigmaaldrich.comscientificlabs.ie

trans-Alkene Formation: The reduction of an alkyne to a trans-alkene can be achieved using sodium metal in liquid ammonia. This reaction proceeds through a dissolving metal reduction mechanism.

Alkane Formation: Complete reduction of the alkyne to an alkane can be accomplished by catalytic hydrogenation using a more active catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. ontosight.ai

A study on the hydrogenation of 3-hexyn-1-ol using a heterogeneous catalyst with low palladium and copper content on alumina (B75360) investigated various reaction parameters to optimize the formation of (Z)-3-hexen-1-ol. mdpi.com Another efficient method for the E-selective semihydrogenation of internal alkynes utilizes a combination of a palladium catalyst, zinc, and zinc iodide under low dihydrogen pressure. acs.org

Chemoselective Reduction of Functional Groups

Chemoselectivity in the reduction of 4-hexyn-3-ol involves targeting one functional group while leaving the other intact. youtube.com

Reduction of the Alkyne: Strong reducing agents like lithium aluminum hydride (LiAlH₄) will typically reduce both the alkyne and any other reducible functional groups present. youtube.com However, milder reagents can be employed for more selective transformations. For example, hydroboration-oxidation of an internal alkyne like 3-hexyne (B1328910) leads to a ketone. libretexts.org

Reduction of the Carbonyl (in 4-Hexyn-3-one): If 4-hexyn-3-ol is first oxidized to 4-hexyn-3-one, the resulting ketone can be selectively reduced back to the alcohol using reagents like sodium borohydride (B1222165) (NaBH₄). youtube.com This reagent is generally not strong enough to reduce the alkyne bond. youtube.com Di-isobutylaluminum hydride (DIBAL-H) can also reduce ketones to alcohols. masterorganicchemistry.com

A study on the reduction of α,β-alkynyl carbonyl compounds using stannous chloride (SnCl₂) demonstrated that under specific conditions (2.5 equivalents of SnCl₂ at 25°C), the alkyne group could be selectively reduced with good to excellent yields (45-80%). up.ac.za This selectivity is attributed to the inductive and resonance effects between the conjugated pi system of the alkyne and the carbonyl group. up.ac.za

Nucleophilic Substitution Reactions Involving the Hydroxyl Group

The hydroxyl group of 4-hexyn-3-ol can act as a leaving group in nucleophilic substitution reactions, typically after being protonated or converted into a better leaving group (e.g., a tosylate or a halide). evitachem.comksu.edu.sa

The reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the structure of the substrate. ksu.edu.sa In an Sₙ1 reaction, the hydroxyl group departs to form a secondary carbocation, which is then attacked by a nucleophile. ksu.edu.sa This carbocation is somewhat stabilized by the adjacent alkyne. In an Sₙ2 reaction, a nucleophile directly attacks the carbon bearing the hydroxyl group, leading to an inversion of stereochemistry if the carbon is chiral. ksu.edu.sa

The hydroxyl group itself is a poor leaving group. To facilitate substitution, it is often protonated in acidic conditions to form a water molecule, which is a much better leaving group. Alternatively, the alcohol can be converted to a sulfonate ester (like a tosylate) or reacted with a reagent like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) to convert the hydroxyl into a better leaving group.

Cycloisomerization and Rearrangement Reactions

The unique arrangement of functional groups in 4-hexyn-3-ol makes it a versatile precursor in cycloisomerization reactions, which are instrumental in synthesizing complex cyclic structures.

Transition metal catalysts are pivotal in mediating the cycloisomerization of alkynyl alcohols like 4-hexyn-3-ol. williams.edu These reactions can yield either endo- or exo-cyclic enol ethers. ecust.edu.cn For instance, ruthenium complexes have demonstrated high efficiency and regioselectivity in the cycloisomerization of alkynols, exclusively producing endo products in good to excellent yields. ecust.edu.cn While 5-hexyn-1-ol (B123273) readily undergoes cycloisomerization, 3-hexyn-1-ol, a structural isomer of 4-hexyn-3-ol, does not yield a four-membered enol ether under similar conditions. ecust.edu.cn

Gold catalysts are also effective in promoting the cycloisomerization of enynes, which are structurally related to alkynyl alcohols. acs.org These reactions proceed under mild conditions and are valuable for constructing intricate molecular architectures. acs.org The mechanism often involves the formation of a cyclopropyl (B3062369) gold(I) carbene-like intermediate. acs.org Platinum(II) chloride has been shown to catalyze the cycloisomerization of 1-hexen-5-yn-3-ol, a related unsaturated alcohol, to produce regioisomeric keto derivatives with high yields.

The choice of metal catalyst can significantly influence the reaction pathway and product distribution. For example, nickel-catalyzed intramolecular [4+2] cycloadditions of unactivated dienynes, which share structural similarities with 4-hexyn-3-ol, proceed under much milder conditions than their thermal counterparts. williams.edu

Table 1: Transition Metal Catalysts in Cycloisomerization Reactions

| Catalyst System | Substrate Type | Product Type | Key Features |

| Ruthenium Complexes | Alkynols | Endo-cyclic enol ethers | High regioselectivity, good to excellent yields. ecust.edu.cn |

| Gold(I) Complexes | Enynes | Skeletal rearrangement products | Mild conditions, proceeds via cyclopropyl gold(I) carbene-like intermediates. acs.org |

| Platinum(II) Chloride | 1-Hexen-5-yn-3-ol | Regioisomeric keto derivatives | High yields (>90%). |

| Nickel(0) Catalysts | Dienynes | Hydrindane derivatives | Milder conditions than thermal reactions, proceeds with retention of stereochemistry. williams.edu |

The rearrangement of α-alkynols can lead to the formation of α,β-unsaturated carbonyl compounds. For instance, the rearrangement of 3-methyl-1,4-pentadiyne-3-ol, a related α-alkynol, can be catalyzed by perrhenate (B82622) and Mo(VI) catalysts to yield E- and Z-3-methyl-2-penten-4-ynal. mdpi.com

Computational studies on the cycloisomerization of (Z)-2-en-4-yn-1-ols have provided insights into the reaction mechanisms. molaid.com The Cope rearrangement is a relevant pathway for vinyl propargyl carbinols. ccl.net In the case of gold-catalyzed cycloisomerization of enynes, the reaction is believed to proceed through discrete cationic intermediates where the gold(I) catalyst stabilizes the positive charge. acs.org These intermediates are often described as cyclopropyl gold(I) carbenes. acs.org

Functional Group Interconversions of 4-Hexyn-3-ol

The hydroxyl and alkyne functionalities of 4-hexyn-3-ol allow for a variety of functional group interconversions, making it a valuable intermediate in organic synthesis. britannica.commangaldaicollege.org

The hydroxyl group can be converted to a good leaving group, such as a sulfonate ester, which can then be displaced by a variety of nucleophiles. vanderbilt.edu Alternatively, the alcohol can be directly converted to an alkyl halide. britannica.comvanderbilt.edu For example, reaction with thionyl chloride (SOCl₂), phosphorus tribromide (PBr₃), or phosphorus triiodide (PI₃) can yield the corresponding alkyl chloride, bromide, or iodide. britannica.com

The alkyne group can undergo various transformations. For instance, it can participate in Sonogashira coupling reactions, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. The alkyne can also be reduced to an alkene or an alkane. Furthermore, the internal alkyne of 4-hexyn-3-ol can potentially undergo hydrohalogenation, where the addition of hydrogen halides (HCl, HBr, HI) can lead to the formation of vinyl halides and subsequently geminal dihalides upon addition of a second equivalent. masterorganicchemistry.com

Table 2: Common Functional Group Interconversions of Alcohols and Alkynes

| Functional Group | Reagent(s) | Product Functional Group | Reference(s) |

| Alcohol | Sulfonyl chloride | Sulfonate ester | vanderbilt.edu |

| Alcohol | Thionyl chloride (SOCl₂) | Alkyl chloride | britannica.com |

| Alcohol | Phosphorus tribromide (PBr₃) | Alkyl bromide | britannica.com |

| Alcohol | Phosphorus and Iodine (P/I₂) | Alkyl iodide | britannica.com |

| Alkyne | Aryl/vinyl halide, Pd catalyst | Substituted alkyne (Sonogashira coupling) | |

| Alkyne | H₂, catalyst (e.g., Lindlar's catalyst) | Alkene | masterorganicchemistry.com |

| Alkyne | H₂, catalyst (e.g., Pd/C) | Alkane | masterorganicchemistry.com |

| Alkyne | HX (e.g., HCl, HBr) | Vinyl halide | masterorganicchemistry.com |

Acid-Mediated Transformations and Derivatizations of Alkynyl Alcohols

The presence of a hydroxyl group makes 4-hexyn-3-ol susceptible to acid-catalyzed reactions. The hydrochloride form of this compound introduces an acidic environment that can influence its reactivity.

The reaction of alcohols with hydrogen halides (HX) is a classic example of an acid-catalyzed substitution reaction. libretexts.orglibretexts.org The mechanism depends on the structure of the alcohol. libretexts.orglibretexts.orgyoutube.com For secondary alcohols like 4-hexyn-3-ol, the reaction with HX likely proceeds through an SN1 mechanism. libretexts.orglibretexts.org This involves the protonation of the hydroxyl group by the acid to form an oxonium ion, which is a good leaving group (water). libretexts.orglibretexts.org Departure of the water molecule generates a carbocation, which is then attacked by the halide ion to form the alkyl halide. libretexts.orglibretexts.org

The reactivity of alcohols in this reaction follows the order: tertiary > secondary > primary. libretexts.orglibretexts.org The reactivity of the hydrogen halides is HI > HBr > HCl. libretexts.orglibretexts.org

Lewis acids can also be used to promote these transformations. libretexts.org For example, zinc chloride (ZnCl₂) is often used as a catalyst in the reaction of alcohols with HCl. libretexts.orgyoutube.com The Lewis acid coordinates to the oxygen atom of the alcohol, enhancing the leaving group ability of the hydroxyl group. libretexts.org

In the context of 4-hexyn-3-ol, hydrochloride, the hydrochloride salt provides the acidic environment necessary for the acid-catalyzed reactions described above. The presence of both the proton (H⁺) and the chloride ion (Cl⁻) from the hydrochloride can facilitate the conversion of the alcohol to the corresponding alkyl chloride. libretexts.orglibretexts.org

The chloride ion, although a weaker nucleophile than bromide or iodide, can still participate in the substitution reaction, especially when the hydroxyl group is activated by protonation. libretexts.orglibretexts.org The concentration of the halide ion is a crucial factor in the reaction, as it competes with water as a nucleophile to attack the carbocation intermediate. libretexts.orglibretexts.org

The use of hydrochloride reagents can therefore be a convenient way to generate the acidic and nucleophilic conditions required for the transformation of 4-hexyn-3-ol and other alkynyl alcohols.

Protonation Effects on Reaction Intermediates

The protonation of 4-hexyn-3-ol plays a critical role in determining the nature and stability of reaction intermediates, thereby influencing the final product distribution. In acidic conditions, both the hydroxyl group and the alkyne's triple bond are potential sites for protonation, leading to different reactive species and subsequent transformation pathways.

Protonation of the hydroxyl group transforms it into a good leaving group (H₂O), facilitating the formation of a carbocation. The initial carbocation formed would be a secondary vinyl carbocation, which is generally unstable. chemistrysteps.com However, the stability of carbocations is significantly influenced by adjacent functional groups. masterorganicchemistry.com The stability of the carbocation intermediate increases with the number of adjacent carbon atoms and the presence of adjacent pi bonds that allow for delocalization of the positive charge through resonance. masterorganicchemistry.com

In the case of 4-hexyn-3-ol, the initially formed secondary vinyl carbocation is highly unstable. chemistrysteps.com This instability can drive the reaction towards alternative pathways. For instance, in the presence of an acid catalyst, the alkyne can be hydrated to form an enol, which then tautomerizes to a ketone. ucalgary.ca This reaction proceeds as if via protonation to form the more stable carbocation intermediate. ucalgary.ca

The mechanism of electrophilic additions to alkynes, such as hydrohalogenation, follows a similar pattern of forming a carbocation intermediate after protonation. chemistrysteps.comlibretexts.org The less stable nature of the vinyl carbocation compared to an alkyl carbocation generally slows down the reaction rate for alkynes compared to alkenes. chemistrysteps.com

The competition between protonation at the hydroxyl group and the alkyne moiety can be influenced by factors such as the reaction temperature and the nature of the aromatic rings, if present in the molecule. acs.org For instance, studies on related alkynyl compounds have shown a transition between hydrogen bonding and direct protonation of the alkyne depending on the temperature, leading to different cyclization products. acs.org

The subsequent reactions of the intermediates are also governed by protonation effects. For example, in the acid-catalyzed tautomerization of the enol to the ketone, a key step is the reprotonation on the carbon atom, which is facilitated by the electrons of the oxygen atom, leading to the formation of an oxonium ion. ucalgary.ca Deprotonation of this oxonium ion then yields the final ketone product. ucalgary.ca

The stability and reactivity of these protonated intermediates can be summarized in the following table:

| Intermediate Species | Formation Pathway | Relative Stability | Subsequent Transformation |

| Protonated 4-Hexyn-3-ol (at OH) | Protonation of the hydroxyl group by an acid. | Relatively stable, as it sets up a good leaving group. | Loss of water to form a vinyl carbocation. |

| Secondary Vinyl Carbocation | Loss of water from the protonated alcohol. | Highly unstable. chemistrysteps.com | Can undergo rearrangement or react with nucleophiles. |

| Enol | Acid-catalyzed hydration of the alkyne. ucalgary.ca | Unstable, readily tautomerizes. chemistrysteps.comucalgary.ca | Tautomerization to a ketone. chemistrysteps.comucalgary.ca |

| Oxonium Ion | Reprotonation of the enol intermediate. ucalgary.ca | Reactive intermediate. | Deprotonation to form the ketone. ucalgary.ca |

Table 1: Protonation-Dependent Intermediates in 4-Hexyn-3-ol Reactions

It is important to note that while the concept of a discrete vinyl carbocation is a widely used mechanistic model, its high instability has led to discussions about alternative mechanisms in electrophilic additions to alkynes. chemistrysteps.com

Structural and Conformational Analysis of 4-Hexyn-3-ol

A comprehensive review of scientific literature and chemical databases indicates a notable absence of specific experimental and computational studies on the detailed structural and conformational analysis of 4-hexyn-3-ol and its hydrochloride salt. While general physical properties and spectroscopic data (such as NMR and IR) are available for 4-hexyn-3-ol, in-depth analyses as requested are not present in publicly accessible research. This article, therefore, outlines the areas where specific data is needed and discusses the theoretical basis for the anticipated structural and conformational properties of the molecule.

Structural and Conformational Analysis of 4 Hexyn 3 Ol

Experimental Determination of Molecular Structure

There is a lack of published experimental data specifically determining the precise molecular structure of 4-hexyn-3-ol (B1595117).

Microwave spectroscopy is a high-resolution technique used to determine the rotational constants of a molecule in the gas phase, which in turn provides highly accurate information about its geometry, including bond lengths and angles. A search of scientific literature reveals no dedicated microwave spectroscopy studies for 4-hexyn-3-ol. Such a study would be invaluable for definitively identifying the preferred conformations of the molecule in the gas phase and for precisely determining its structural parameters.

In the absence of experimental data, theoretical calculations could provide an estimation of the rotational constants for different possible conformers of 4-hexyn-3-ol. These predicted constants could then guide future experimental work.

X-ray crystallography provides the definitive solid-state structure of a molecule. There are no published crystal structures for 4-hexyn-3-ol or its hydrochloride salt. The presence of the hydroxyl group and the alkyne moiety would make it a candidate for forming interesting hydrogen-bonding networks in the solid state. Obtaining a crystal structure would provide precise bond lengths and angles, as well as information about the intermolecular interactions that govern its packing in a crystalline lattice.

Conformational Isomerism and Energy Landscapes

The flexibility of the ethyl group and the rotation around the C-C single bonds in 4-hexyn-3-ol suggest the existence of multiple conformational isomers. However, detailed studies on the energy landscapes of these conformers are not available.

The rotation around the single bonds in 4-hexyn-3-ol, particularly the C-C bond of the ethyl group and the C-O bond of the hydroxyl group, will be subject to torsional barriers. The magnitudes of these barriers determine the rates of interconversion between different conformers at a given temperature. While general principles of conformational analysis can be applied, specific experimental or high-level computational data on the torsional barriers for 4-hexyn-3-ol are not documented. Such data would be crucial for understanding the molecule's dynamic behavior.

The 4-hexyn-3-ol molecule possesses a hydroxyl group, which can act as both a hydrogen bond donor and acceptor. This capability suggests that in the liquid and solid states, intermolecular hydrogen bonding will be a significant factor in its physical properties and aggregation behavior. The alkyne group can also participate in weaker C-H···π interactions. A detailed understanding of these interactions is essential for explaining properties such as boiling point, viscosity, and solubility. However, specific studies detailing the nature and strength of these intermolecular forces in 4-hexyn-3-ol are not found in the current body of scientific literature.

Spectroscopic and Advanced Analytical Characterization of 4 Hexyn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton NMR (¹H NMR) spectroscopy provides information on the number of different types of protons and their neighboring environments. The predicted ¹H NMR spectrum of 4-Hexyn-3-ol (B1595117) (CH₃-C≡C-CH(OH)-CH₂-CH₃) would display distinct signals for each unique proton group. The chemical shifts are influenced by the electronic environment, with electronegative atoms like oxygen causing a downfield shift. Spin-spin coupling between adjacent non-equivalent protons results in the splitting of signals, providing valuable connectivity data.

The expected signals in the ¹H NMR spectrum of 4-Hexyn-3-ol are detailed below:

Table 1: Predicted ¹H NMR Data for 4-Hexyn-3-ol (Based on typical chemical shifts for similar functional groups)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| CH₃-C≡ | ~1.8 | Doublet | ~2.5 |

| -CH(OH)- | ~4.2 | Quartet | ~6.5 |

| -OH | Variable (e.g., 1.5-4.0) | Singlet (broad) | N/A |

| -CH₂-CH₃ | ~1.6 | Multiplet | ~7.0 |

| -CH₂-CH₃ | ~1.0 | Triplet | ~7.5 |

Note: The multiplicity of the methyl group attached to the alkyne may appear as a singlet or a narrow triplet/doublet depending on the resolution and the magnitude of long-range coupling across the triple bond.

Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments (e.g., alkyl, alkynyl, alcohol). The 4-Hexyn-3-ol molecule contains six distinct carbon atoms, which would result in six unique signals in its proton-decoupled ¹³C NMR spectrum. The chemical shifts of the alkynyl carbons are particularly characteristic. nih.gov

Table 2: Predicted ¹³C NMR Data for 4-Hexyn-3-ol (Based on publicly available spectral data and typical chemical shift ranges) nih.govlibretexts.org

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C H₃-C≡ | ~3.5 |

| CH₃-C ≡ | ~83.0 |

| ≡C -CH(OH) | ~79.5 |

| -C H(OH)- | ~63.0 |

| -C H₂-CH₃ | ~30.0 |

| -CH₂-C H₃ | ~10.0 |

While 1D NMR provides fundamental structural information, 2D NMR techniques are essential for unambiguously assigning signals and confirming the connectivity of atoms, especially in complex molecules. libretexts.orgnih.gov

COSY (Correlation Spectroscopy) : This homonuclear correlation experiment maps the coupling relationships between protons, typically over two to three bonds. youtube.com In a COSY spectrum of 4-Hexyn-3-ol, cross-peaks would be expected between:

The proton of the CH (OH) group and the protons of the adjacent CH₂ group.

The protons of the CH₂ group and the protons of the terminal CH₃ group. These correlations would definitively establish the structure of the ethyl group and its attachment to the carbinol carbon.

HSQC (Heteronuclear Single Quantum Coherence) : This heteronuclear experiment correlates the chemical shifts of protons with the carbons to which they are directly attached. youtube.com For 4-Hexyn-3-ol, an HSQC spectrum would show correlations between:

The methyl protons (CH₃-C≡) and their corresponding carbon.

The methine proton (-CH(OH)-) and the carbinol carbon.

The methylene (B1212753) protons (-CH₂-) and their carbon.

The terminal methyl protons (-CH₃) and their carbon. This technique is invaluable for assigning the signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is a powerful tool for determining the molecular weight and elemental formula of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. The molecular formula of 4-Hexyn-3-ol is C₆H₁₀O. nih.gov HRMS can distinguish this formula from other potential formulas that have the same nominal mass.

Table 3: HRMS Data for 4-Hexyn-3-ol

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Monoisotopic Mass (Calculated) | 98.07316 Da nih.gov |

An experimental HRMS measurement matching this calculated exact mass to within a few parts per million (ppm) provides strong evidence for the molecular formula C₆H₁₀O.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov GC separates the components of a sample, and MS provides a mass spectrum for each component, which acts as a molecular fingerprint. This makes GC-MS ideal for assessing the purity of a 4-Hexyn-3-ol sample and confirming its identity by comparing its mass spectrum to library data. nih.gov

The mass spectrum of 4-Hexyn-3-ol would show a molecular ion peak (M⁺) at m/z 98, corresponding to its molecular weight. The fragmentation pattern provides further structural confirmation. Key expected fragments include:

m/z 83 : Loss of a methyl group (-CH₃).

m/z 69 : Resulting from alpha-cleavage, with the loss of an ethyl radical (•CH₂CH₃).

m/z 57 : Also from alpha-cleavage, with the loss of the propynyl (B12738560) radical (•C≡C-CH₃).

m/z 43 : A common fragment in many organic compounds, often corresponding to a propyl or acylium ion.

Fragmentation Pathways Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation pattern of its molecular ion. For 4-Hexyn-3-ol, electron ionization (EI) leads to the formation of a molecular ion (M⁺•) which then undergoes various fragmentation processes to yield a series of smaller, charged fragments. The analysis of these fragments provides valuable structural information.

The molecular ion of 4-Hexyn-3-ol (C₆H₁₀O) has a mass-to-charge ratio (m/z) corresponding to its molecular weight. However, for many alcohols, the molecular ion peak is often weak or absent because the ion is unstable and readily fragments. libretexts.org Common fragmentation pathways for alcohols include alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen atom) and dehydration (loss of a water molecule). libretexts.orgyoutube.com

Alpha-Cleavage: This is a dominant fragmentation pathway for alcohols. youtube.com It involves the cleavage of a bond to the carbon atom bearing the hydroxyl group. For 4-Hexyn-3-ol, two primary alpha-cleavage routes are possible:

Cleavage of the C2-C3 bond, leading to the loss of an ethyl radical (•CH₂CH₃) and the formation of a resonance-stabilized cation at m/z 71.

Cleavage of the C3-C4 bond, which would involve breaking the bond to the sp-hybridized carbon of the alkyne.

Dehydration: The loss of a water molecule (mass of 18 Da) is another common fragmentation pathway for alcohols, resulting in an alkene radical cation. libretexts.org For 4-Hexyn-3-ol, this would lead to a fragment ion at m/z 80 (98 - 18).

Based on spectral data from the National Institute of Standards and Technology (NIST) database for 4-Hexyn-3-ol, the most significant peaks are observed at m/z 69, 41, and 39. nih.gov The base peak at m/z 69 can be attributed to the loss of an ethyl group followed by the loss of a hydrogen atom, or other complex rearrangements. The fragmentation of alcohols can be complex, and observed peaks often result from multi-step processes or rearrangements. libretexts.org

Table 1: Prominent Mass Spectrometry Fragments for 4-Hexyn-3-ol

| m/z Value | Proposed Fragment Structure/Origin | Fragmentation Pathway |

|---|---|---|

| 98 | [C₆H₁₀O]⁺• | Molecular Ion (M⁺•) |

| 83 | [M - CH₃]⁺ | Loss of a methyl radical |

| 69 | [M - C₂H₅]⁺ or [C₅H₉]⁺ | Loss of an ethyl radical (alpha-cleavage) or subsequent rearrangements |

| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ | Cleavage and rearrangement |

| 41 | [C₃H₅]⁺ (Allyl cation) | Rearrangement and fragmentation |

This interactive table is based on common fragmentation patterns for secondary alcohols and alkynes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule. youtube.com It works on the principle that molecular bonds vibrate at specific frequencies, and when these frequencies match the frequency of infrared radiation, absorption occurs. These absorptions are recorded in an IR spectrum.

The structure of 4-Hexyn-3-ol contains three main functional groups or bond types that give rise to characteristic IR absorption bands: the hydroxyl group (O-H), the carbon-carbon triple bond (C≡C), and carbon-hydrogen bonds (C-H).

O-H Stretch: Alcohols typically show a strong and broad absorption band in the region of 3200-3600 cm⁻¹ due to the stretching vibration of the O-H bond. libretexts.orgpressbooks.pub The broadness of this peak is a result of intermolecular hydrogen bonding.

C-O Stretch: A strong absorption corresponding to the C-O stretching vibration in secondary alcohols is typically observed in the fingerprint region, around 1050-1150 cm⁻¹. libretexts.org

C≡C Stretch: The carbon-carbon triple bond of an internal alkyne gives rise to a stretching absorption in the range of 2100-2260 cm⁻¹. libretexts.org For internal alkynes where the triple bond is not symmetrically substituted, this peak is typically of weak to medium intensity.

sp³ C-H Stretch: The stretching vibrations of C-H bonds where the carbon is sp³-hybridized (as in the ethyl and methyl groups) occur just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. libretexts.org

Table 2: Characteristic Infrared Absorption Bands for 4-Hexyn-3-ol

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| O-H (Alcohol) | Stretching | 3200 - 3600 | Strong, Broad |

| C-H (sp³) | Stretching | 2850 - 2960 | Medium to Strong |

| C≡C (Internal Alkyne) | Stretching | 2100 - 2260 | Weak to Medium |

| C-O (Secondary Alcohol) | Stretching | 1050 - 1150 | Strong |

This interactive table summarizes the expected IR absorption regions for the functional groups in 4-Hexyn-3-ol.

Electronic Spectroscopy Techniques (e.g., UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a compound, which corresponds to the promotion of electrons from lower energy orbitals to higher energy orbitals. uobabylon.edu.iq This technique is most effective for molecules containing chromophores, which are typically systems of conjugated π-bonds. msu.edu

The structure of 4-Hexyn-3-ol contains two potential chromophores: the non-bonding (n) electrons on the oxygen atom of the hydroxyl group and the π-electrons in the carbon-carbon triple bond.

However, for 4-Hexyn-3-ol, significant absorption in the standard UV-Vis range (200-800 nm) is not expected. The possible electronic transitions are:

n → σ* transition: The promotion of a non-bonding electron from the oxygen atom to an antibonding σ* orbital. This is a high-energy transition that typically occurs at wavelengths below 200 nm for alcohols. msu.edu

π → π* transition: The promotion of an electron from a π bonding orbital of the alkyne to a π* antibonding orbital. For isolated, non-conjugated alkynes, this transition also requires high energy and absorbs at wavelengths below the typical UV range, around 170 nm. uobabylon.edu.iq

Since 4-Hexyn-3-ol lacks an extended system of conjugated double or triple bonds, it does not have the low-energy electronic transitions that would lead to absorption in the 200-800 nm region. masterorganicchemistry.com Therefore, solvents like ethanol, which also lack conjugation, are commonly used in UV-Vis spectroscopy because they are transparent in this range. The hydrochloride salt form of 4-Hexyn-3-ol is not expected to significantly alter its electronic absorption characteristics in the UV-Vis region.

Advanced Spectroscopic Probes for Molecular Dynamics

While standard spectroscopic techniques provide static structural information, advanced methods can probe the dynamic behavior of molecules on very short timescales. These techniques are crucial for understanding processes like energy transfer, conformational changes, and intermolecular interactions.

For a molecule like 4-Hexyn-3-ol, with its hydroxyl and alkyne groups, advanced techniques such as two-dimensional infrared (2D IR) spectroscopy could provide profound insights into its molecular dynamics. 2D IR spectroscopy is an ultrafast technique that uses a series of infrared laser pulses to monitor vibrational dynamics, revealing couplings between different vibrational modes and their evolution over picoseconds.

A hypothetical 2D IR study of 4-Hexyn-3-ol could reveal:

Vibrational Coupling: The technique could determine if the O-H stretching vibration is coupled to the C≡C triple bond stretch. This coupling would indicate that energy can be transferred between these two functional groups through the molecular backbone.

Hydrogen Bond Dynamics: 2D IR is exceptionally sensitive to the dynamics of hydrogen bonds. It could be used to measure the timescale of the formation and breaking of hydrogen bonds between 4-Hexyn-3-ol molecules in a liquid state.

Solvent Interactions: By observing how the vibrational frequencies and couplings change in different solvents, the specific interactions between the solute (4-Hexyn-3-ol) and solvent molecules could be characterized in detail.

Computational and Theoretical Investigations of 4 Hexyn 3 Ol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.

Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by modeling its electron density. wikipedia.orgmdpi.com It offers a favorable balance between computational cost and accuracy, making it a standard tool for predicting a wide range of molecular properties. mdpi.com

For 4-Hexyn-3-ol (B1595117), DFT calculations can be employed to optimize the molecular geometry, predicting key structural parameters such as bond lengths, bond angles, and dihedral angles. These calculations also yield important electronic properties, including the molecular dipole moment, atomic charges, and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for assessing the molecule's reactivity.

Table 1: Illustrative Molecular Properties of 4-Hexyn-3-ol Predicted by DFT This table presents typical data obtained from DFT calculations and is for illustrative purposes, as specific literature values for 4-Hexyn-3-ol are not readily available.

| Property | Predicted Value (Example) | Description |

| Geometric Parameters | ||

| C≡C Bond Length | ~1.21 Å | The length of the triple bond between carbon atoms. |

| C-O Bond Length | ~1.43 Å | The length of the single bond between the chiral carbon and the oxygen atom. |

| O-H Bond Length | ~0.97 Å | The length of the bond in the hydroxyl group. |

| C-C-C Angle (alkyne) | ~178° | The bond angle defining the near-linear geometry of the alkyne group. |

| Electronic Properties | ||

| Dipole Moment | ~1.7 D | A measure of the overall polarity of the molecule. |

| HOMO Energy | -9.5 eV | Energy of the Highest Occupied Molecular Orbital, related to ionization potential. |

| LUMO Energy | +1.2 eV | Energy of the Lowest Unoccupied Molecular Orbital, related to electron affinity. |

| HOMO-LUMO Gap | 10.7 eV | An indicator of chemical reactivity and electronic excitation energy. |

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. researchgate.net Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide a systematic way to approximate the solutions to the Schrödinger equation. youtube.com

These methods are often more computationally demanding than DFT but can offer higher accuracy for certain properties. They are particularly valuable for benchmarking other methods and for studying systems where DFT may be less reliable. For 4-Hexyn-3-ol, ab initio calculations would provide a detailed description of the electronic wavefunction, from which properties like electron correlation energy, ionization potential, and electron affinity can be rigorously determined. rsc.orgresearchgate.net

Molecular Dynamics Simulations for Conformational Space Exploration

Molecules with rotatable single bonds, like 4-Hexyn-3-ol, can exist in multiple spatial arrangements known as conformations. Molecular Dynamics (MD) simulations are a powerful computational technique used to explore this conformational space by simulating the atomic motions of a molecule over time. nih.gov

An MD simulation numerically solves Newton's equations of motion for a system of atoms, where the forces between atoms are described by a force field. By simulating the molecule for a sufficient length of time, a trajectory is generated that reveals the accessible conformations and the transitions between them. nih.gov For a flexible molecule like n-hexanol, which has numerous possible rotations, hundreds of stable conformations can exist. researchgate.net A similar level of complexity would be expected for 4-Hexyn-3-ol around its C-C single bonds. MD simulations can identify the lowest-energy conformers and determine their relative populations based on the Boltzmann distribution, providing a dynamic picture of the molecule's structure in different environments (e.g., in the gas phase or in a solvent). researchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

Computational chemistry is an invaluable tool for predicting spectroscopic properties, which can aid in the interpretation of experimental spectra and the confirmation of molecular structures. The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts is a particularly common application. d-nb.infogithub.io

The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a standard approach for calculating NMR shielding tensors, from which chemical shifts are derived. researchgate.netyoutube.comimist.ma The process involves optimizing the molecule's geometry and then performing a GIAO calculation, often including a solvent model to better replicate experimental conditions. researchgate.netnih.gov For unsaturated alcohols, this approach has been shown to yield computed ¹H and ¹³C NMR shifts that correlate well with experimental values. researchgate.net Discrepancies between predicted and experimental spectra can often point to incorrect structural assignments or reveal subtle conformational or electronic effects. nih.gov

Table 2: Comparison of Experimental vs. Hypothetical Calculated ¹³C NMR Chemical Shifts for 4-Hexyn-3-ol Experimental data sourced from spectral databases. Calculated values are illustrative of typical results from DFT/GIAO computations and are not from a specific study on this molecule.

| Carbon Atom | Experimental δ (ppm) | Illustrative Calculated δ (ppm) | Description |

| C1 | 12.5 | 12.8 | Methyl group carbon (CH₃-CH₂-) |

| C2 | 29.5 | 30.1 | Methylene (B1212753) group carbon (CH₃-CH₂-) |

| C3 | 62.0 | 61.5 | Carbinol carbon (-CH(OH)-) |

| C4 | 85.0 | 84.7 | Alkyne carbon (-C≡C-CH₃) |

| C5 | 80.5 | 80.9 | Alkyne carbon (-C≡C-CH₃) |

| C6 | 3.5 | 3.8 | Terminal methyl carbon (-C≡C-CH₃) |

Reaction Mechanism Elucidation via Computational Chemistry

Computational methods are essential for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and reaction products, as well as calculate the activation energies that govern reaction rates. acs.org

For 4-Hexyn-3-ol, a key reaction is its acid-catalyzed hydration. The generally accepted mechanism for alkyne hydration involves the initial protonation of the triple bond to form a vinyl cation intermediate, followed by nucleophilic attack by water. chemistrysteps.comyoutube.com The resulting enol intermediate then rapidly tautomerizes to the more stable ketone. libretexts.orgkhanacademy.org

Computational studies on analogous systems, such as the gold-catalyzed hydration of alkynes, have used DFT to model each step of the catalytic cycle. mdpi.comresearchgate.net Such an analysis for 4-Hexyn-3-ol would involve:

Locating Reactants and Products: Optimizing the geometries of the starting alkyne, water, and the final ketone product.

Identifying Intermediates: Finding stable intermediates, such as the protonated alkyne, the vinyl cation, and the enol.

Finding Transition States: Locating the transition state structures that connect these intermediates along the reaction pathway.

Theoretical Studies on Protonation Effects and Acidic Interactions

The compound "4-Hexyn-3-ol, hydrochloride" exists as a protonated species in its salt form. Understanding where the proton adds to the molecule and how this affects its structure and reactivity is a key question that can be addressed theoretically. The negative of the enthalpy change for the protonation reaction is known as the proton affinity (PA). researchgate.netmdpi.com

For 4-Hexyn-3-ol, there are two primary sites for protonation: the lone pairs of the hydroxyl oxygen atom and the π-electron system of the alkyne triple bond. Computational methods can be used to calculate the proton affinity at each site. rsc.org The site with the higher proton affinity corresponds to the more stable conjugate acid and is therefore the thermodynamically favored site of protonation. youtube.com

O-Protonation: Protonation at the hydroxyl oxygen would form an oxonium ion. The positive charge would be localized primarily on the oxygen atom.

C-Protonation: Protonation of the alkyne would lead to a vinyl cation intermediate, a key step in the hydration mechanism. chemistrysteps.com

Theoretical studies on the protonation of alcohols and ethers show that the oxygen atom is typically the most basic site. rsc.org DFT calculations can precisely quantify the energy difference between the O-protonated and C-protonated forms of 4-Hexyn-3-ol, providing definitive insight into its structure in an acidic environment. nih.gov

Table 3: Illustrative Comparison of Calculated Proton Affinities for 4-Hexyn-3-ol This table illustrates how computational results can be used to determine the most favorable protonation site. Values are hypothetical.

| Protonation Site | Conjugate Acid Structure | Illustrative Calculated Proton Affinity (kJ/mol) | Implication |

| Hydroxyl Oxygen | Oxonium Ion | 815 | Higher PA suggests this is the more stable, thermodynamically favored site. |

| Alkyne π-system (C4/C5) | Vinyl Cation | 750 | Lower PA suggests this is a less stable, high-energy intermediate. |

Applications of 4 Hexyn 3 Ol in Complex Organic Synthesis Research

Role as a Building Block in the Synthesis of Natural Products

The inherent functionality of 4-Hexyn-3-ol (B1595117) makes it an attractive starting material for the total synthesis of various natural products. The presence of both a hydroxyl group and a terminal alkyne allows for sequential and site-selective modifications, enabling the construction of complex carbon skeletons.

One notable application of a closely related analogue, R-(-)-1-hexyn-3-ol, is in the concise synthesis of the natural polyenyne R-(-)-cicutoxin. researchgate.net In this synthesis, the chiral propargyl alcohol serves as a key fragment, which is coupled with other building blocks via Sonogashira coupling to construct the 17-carbon frame of the natural product. researchgate.net This approach highlights the utility of small, functionalized alkynols in the convergent synthesis of complex and biologically active natural products.

Utilization in the Development of Novel Organic Methodologies

Beyond its direct application in natural product synthesis, 4-Hexyn-3-ol and similar propargyl alcohols are instrumental in the development of new and innovative organic reactions. The unique reactivity of the alkynyl alcohol moiety can be exploited to forge new carbon-carbon and carbon-heteroatom bonds under various reaction conditions.

For instance, the development of novel asymmetric reactions often utilizes substrates like 4-Hexyn-3-ol to test the efficacy and stereoselectivity of new catalysts and reagents. crossref.org The ability to generate chiral centers from the prochiral alkyne or adjacent to the existing hydroxyl group provides a clear measure of the success of a new asymmetric methodology. Research in this area is constantly seeking to expand the toolkit of synthetic chemists, and small, versatile molecules like 4-Hexyn-3-ol play a crucial role in this endeavor.

Precursor in Stereoselective Synthesis

The chiral nature of 4-Hexyn-3-ol, when resolved into its enantiomers, makes it a powerful precursor for stereoselective synthesis. The existing stereocenter can direct the stereochemical outcome of subsequent reactions, allowing for the synthesis of enantiomerically pure target molecules.

The synthesis of chiral isoquinoline (B145761) alkaloids, for example, has been achieved using alanine (B10760859) derivatives as chiral auxiliaries to introduce stereocenters. researchgate.net Similarly, chiral propargyl alcohols like the enantiomers of 4-Hexyn-3-ol can serve as chiral synthons, where the stereochemistry is pre-defined and carried through a synthetic sequence. This "chiral pool" approach is a highly effective strategy for the efficient synthesis of complex chiral molecules.

The application of chiral hexynones as precursors to native photosynthetic hydroporphyrins further underscores the importance of such molecules in stereoselective synthesis. rsc.org The precise arrangement of substituents on these complex macrocycles is critical for their biological function, and the use of enantiomerically pure building blocks derived from chiral alkynols is a key strategy to achieve this. rsc.org

Integration into Catalytic Cycles and Reaction Cascades

The reactivity of the alkyne and alcohol functionalities in 4-Hexyn-3-ol allows for its incorporation into elegant catalytic cycles and reaction cascades. These processes, where multiple chemical transformations occur in a single pot, are highly efficient and atom-economical, aligning with the principles of green chemistry.

For example, the development of cascade reactions for the synthesis of heterocycles often involves substrates with multiple reactive sites. arkat-usa.orgnih.gov A molecule like 4-Hexyn-3-ol could, in principle, undergo a metal-catalyzed activation of the alkyne, followed by an intramolecular attack by the hydroxyl group to form a cyclic ether. Such a transformation could be the key step in a cascade sequence leading to the rapid construction of complex heterocyclic scaffolds. souleresearchgroup.org

While specific examples detailing the integration of 4-Hexyn-3-ol itself into such cascades are not yet prevalent in the literature, the potential for its use in this area is significant. The ongoing research into the development of novel catalytic systems and cascade reactions will likely uncover new and exciting applications for this versatile building block.

Future Research Trajectories and Unexplored Chemical Space for 4 Hexyn 3 Ol

Development of Novel Catalytic Transformations

The primary functional groups of 4-hexyn-3-ol (B1595117)—the secondary alcohol and the internal alkyne—are ideal targets for catalytic functionalization. Future research should prioritize the development of efficient and selective catalytic systems to transform this molecule into high-value products.

One key area is asymmetric catalysis. The hydroxyl group can act as a directing group, enabling enantioselective transformations at the alkyne or adjacent positions. Research into transition-metal catalysts, particularly those based on palladium, rhodium, and ruthenium, could yield novel pathways for asymmetric hydrogenation, hydroformylation, or hydroamination of the carbon-carbon triple bond. For instance, while palladium-based catalysts are known to be effective for the semi-hydrogenation of acetylenic alcohols to their olefinic counterparts, developing systems that can control both stereo- and enantioselectivity for 4-hexyn-3-ol remains a significant goal. mdpi.commdpi.com

Another promising avenue is C-H activation. Developing catalytic systems that can selectively activate the C-H bonds at the propargylic or allylic positions (after isomerization) would open up a vast chemical space for derivatization, allowing for the introduction of new functional groups without pre-functionalization of the starting material.

| Catalytic Approach | Potential Transformation of 4-Hexyn-3-ol | Desired Outcome |

| Asymmetric Hydrogenation | Conversion of alkyne to a chiral alkene or alkane | High enantiomeric excess for producing chiral building blocks. |

| Directed Hydroformylation | Addition of a formyl group across the alkyne | Regio- and stereoselective synthesis of functionalized aldehydes. |

| C-H Activation | Functionalization of the propargylic position | Direct introduction of aryl, alkyl, or other groups. |

| Cycloaddition Reactions | [2+2+2] cycloadditions with other unsaturated partners | Synthesis of complex cyclic and aromatic structures. |

Exploration of Underutilized Reactivity Modes

Beyond standard transformations, 4-hexyn-3-ol possesses latent reactivity that could be exploited through innovative synthetic methodologies. The synergy between the alcohol and alkyne functionalities can be harnessed for complex molecular rearrangements.

One such area is the Meyer-Schuster rearrangement or related isomerization/addition cascades. Under specific catalytic conditions (e.g., with gold or platinum catalysts), 4-hexyn-3-ol could be isomerized to corresponding enones or other reactive intermediates, which can then be trapped in situ. Investigating these reaction pathways could lead to the efficient synthesis of complex carbonyl compounds.

Furthermore, the internal nature of the alkyne presents unique opportunities compared to terminal alkynes. Research could focus on developing selective reactions that differentiate the two ends of the alkyne, perhaps guided by the proximate hydroxyl group. This could involve selective metalation followed by functionalization or selective addition reactions that are sterically or electronically controlled.

Advanced Materials Science Applications (Non-Polymerization)

The rigid, linear structure of the alkyne moiety in 4-hexyn-3-ol makes it an attractive building block for advanced materials, beyond simple polymerization.

A significant area of future research is its use as a precursor for functionalized self-assembled monolayers (SAMs) on surfaces like gold or silicon. The hydroxyl group provides a point of attachment or modification, while the alkyne can be used for subsequent "click" chemistry reactions after the monolayer is formed. This could be used to create tailored surfaces with specific chemical, optical, or electronic properties.

Additionally, 4-hexyn-3-ol and its derivatives could serve as components in metal-organic frameworks (MOFs) or coordination polymers. The hydroxyl group and the alkyne's pi-system can both coordinate to metal centers, potentially leading to novel network topologies with interesting porous or catalytic properties.

| Material Application | Role of 4-Hexyn-3-ol | Potential Functionality |

| Self-Assembled Monolayers | Molecular building block for surface functionalization. | Creation of tailored surfaces for sensors, electronics, or biocompatible coatings. |

| Metal-Organic Frameworks | Organic linker or modulating agent. | Development of porous materials for gas storage, separation, or catalysis. |

| Liquid Crystals | Component of mesogenic molecules. | Design of new display technologies or smart materials. |

Theoretical and Computational Refinements for Enhanced Predictive Capability

Computational chemistry offers a powerful tool to guide and accelerate experimental research into 4-hexyn-3-ol. siu.edumcmaster.ca Future theoretical work should focus on several key areas to build a robust predictive framework for its reactivity and properties.

Density Functional Theory (DFT) studies can be employed to model the reaction mechanisms of novel catalytic transformations. siu.edu By calculating transition state energies and reaction profiles, researchers can predict the feasibility of proposed synthetic routes, understand the origins of selectivity, and design more efficient catalysts. For instance, computational screening of different chiral ligands for an asymmetric hydrogenation catalyst could rapidly identify the most promising candidates for experimental validation.

Molecular dynamics (MD) simulations could be used to investigate the behavior of 4-hexyn-3-ol in different environments, such as its interaction with surfaces in SAMs or its role within the pores of a MOF. These simulations provide insight into intermolecular interactions and conformational preferences that govern the macroscopic properties of the resulting materials.

Investigations into Chemical Interactions with Diverse Media, Including Acidic Environments

Understanding the behavior of 4-hexyn-3-ol in various chemical environments is crucial for its practical application. Of particular interest is its interaction with acidic media.

While the compound is named "4-Hexyn-3-ol," the term "hydrochloride" is not chemically appropriate for this molecule. Alcohols are generally not basic enough to form stable salts with strong acids like hydrochloric acid (HCl). Instead of forming a discrete "4-hexyn-3-ol, hydrochloride" salt, the hydroxyl group will be protonated in the presence of a strong acid to form an oxonium ion.

Future research should systematically investigate the kinetics and thermodynamics of this protonation and the subsequent reactions of the resulting oxonium ion. This intermediate is an excellent leaving group (water), and its formation can facilitate a range of acid-catalyzed reactions, such as:

Dehydration: Elimination of water to form enynes or other unsaturated hydrocarbons.

Rearrangement: Skeletal rearrangements like the Meyer-Schuster rearrangement.

Nucleophilic Substitution: Reaction with the chloride ion or other nucleophiles present in the medium.

A detailed study of the reaction pathways in acidic media would allow for controlled synthesis of new derivatives and provide a clearer understanding of the compound's stability and reactivity under such conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。